molecular formula C10H18ClNO3 B2752181 2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride CAS No. 2460749-44-2

2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride

Cat. No. B2752181
CAS RN: 2460749-44-2
M. Wt: 235.71
InChI Key: DNJKWXFZCLPCKK-UHFFFAOYSA-N
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Description

“2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2230799-03-6 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-11-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not specified in the available resources.

Scientific Research Applications

Synthesis and Biological Activity Studies

  • Gabapentin Derivatives Synthesis : A study by Amirani Poor et al. (2018) explored the synthesis of gabapentin derivatives using an intermolecular Ugi reaction, producing novel compounds with potential biological activities. This research demonstrated the versatility of gabapentin as a precursor for creating biologically active compounds through efficient synthetic pathways (Amirani Poor et al., 2018).

  • Antimicrobial Spiroheterocyclic Pyrylium Salts : Al-Ahmadi and El-zohry (1995) synthesized spiroheterocyclic pyrylium salts from 1-oxa-4-thiaspiro[4.5] decan-2-one derivatives, demonstrating their antimicrobial properties. The study highlighted the potential of these compounds as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

  • Cytotoxic and Apoptotic Effects of Adamantane Derivatives : Turk-Erbul et al. (2021) investigated the synthesis of adamantane derivatives showing cytotoxic and apoptotic effects in vitro. This study is an example of how structural modifications can enhance the biological activity of spiro compounds (Turk-Erbul et al., 2021).

Chemical Synthesis and Structural Analysis

  • Spirocyclic Lactone Derivatives : Kuroyan et al. (1995) focused on synthesizing carbo(hetero)cyclospirobutanoic lactones, providing insight into the chemical transformations and potential applications of spiro compounds in the synthesis of complex molecular structures (Kuroyan et al., 1995).

  • Oxidative Cyclisation Studies : Kaçan et al. (1993) explored the oxidative cyclisation of ketoximes to form 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-ones, demonstrating the chemical reactivity and potential synthetic applications of spiro compounds in organic synthesis (Kaçan et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .

properties

IUPAC Name

2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-14-8)1-3-11-4-2-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJKWXFZCLPCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(OC2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride

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